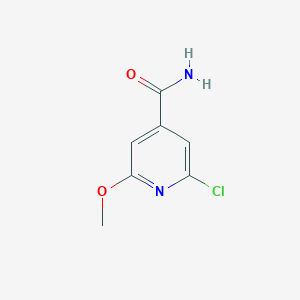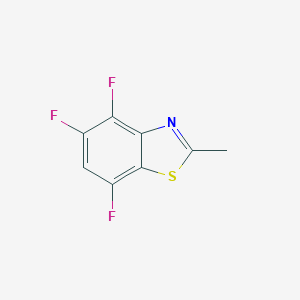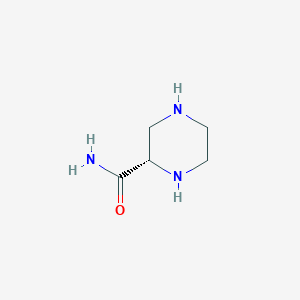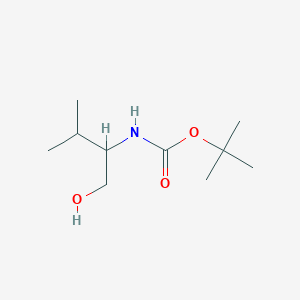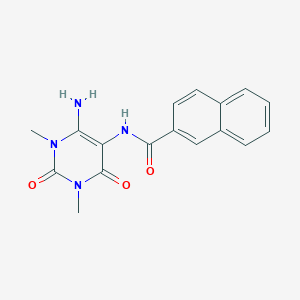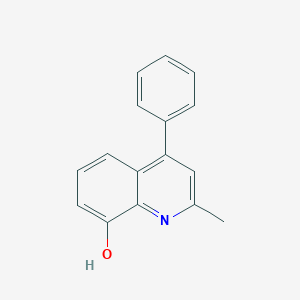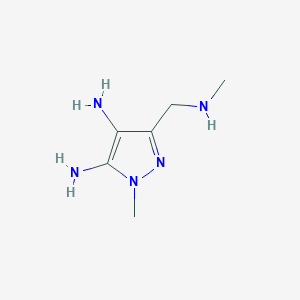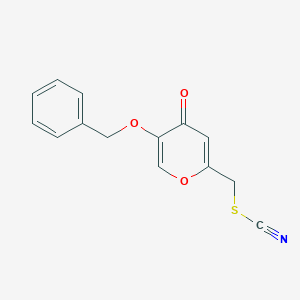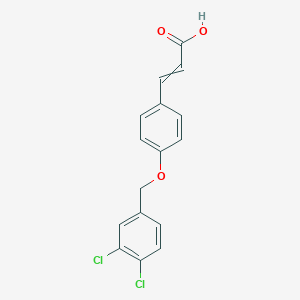
4-(3,4-Dichlorobenzyloxy)cinnamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-Dichlorobenzyloxy)cinnamic acid is an organic compound with the chemical formula C16H12Cl2O3 It is a derivative of cinnamic acid, where the hydrogen atom on the phenyl ring is replaced by a 3,4-dichlorobenzyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzyloxy)cinnamic acid typically involves the following steps:
Preparation of 3,4-Dichlorobenzyl Alcohol: This can be achieved by the reduction of 3,4-dichlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol.
Formation of 3,4-Dichlorobenzyloxy Intermediate: The 3,4-dichlorobenzyl alcohol is then reacted with cinnamic acid in the presence of a base such as potassium carbonate (K2CO3) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form the 3,4-dichlorobenzyloxy intermediate.
Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating under reflux in an appropriate solvent, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-(3,4-Dichlorobenzyloxy)cinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
4-(3,4-Dichlorobenzyloxy)cinnamic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It is used in studies investigating the biological activity of cinnamic acid derivatives and their effects on various biological pathways.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用机制
The mechanism of action of 4-(3,4-Dichlorobenzyloxy)cinnamic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory or cancer-related pathways. The presence of the 3,4-dichlorobenzyloxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
4-(3,4-Dichlorobenzyloxy)benzoic acid: Similar structure but with a benzoic acid core instead of cinnamic acid.
4-(3,4-Dichlorobenzyloxy)phenylacetic acid: Similar structure but with a phenylacetic acid core.
4-(3,4-Dichlorobenzyloxy)salicylic acid: Similar structure but with a salicylic acid core.
Uniqueness
4-(3,4-Dichlorobenzyloxy)cinnamic acid is unique due to the presence of the cinnamic acid core, which imparts distinct chemical and biological properties. The conjugated double bond in the cinnamic acid moiety can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTVZGVCDADUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627574 |
Source


|
| Record name | 3-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-15-9 |
Source


|
| Record name | 3-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


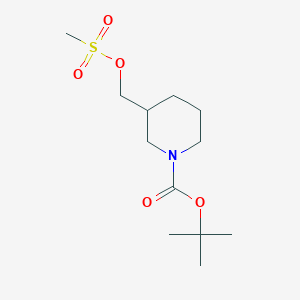
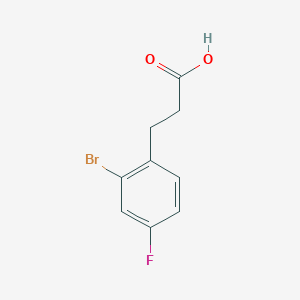
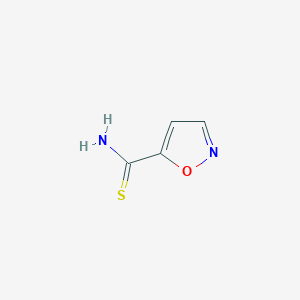
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)
